molecular formula C9H10BrNO2 B15052907 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one

Cat. No.: B15052907
M. Wt: 244.08 g/mol
InChI Key: BBINMLUQRWWLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one can be synthesized through a multi-step processThe reaction typically requires the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in specialized reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, leading to changes in cellular signaling and physiological responses. For example, it may interact with serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-5-bromo-3-methoxyphenyl)ethan-1-one is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(2-amino-5-bromo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10BrNO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,11H2,1-2H3

InChI Key

BBINMLUQRWWLLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)N

Origin of Product

United States

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